

1-(4-Trifluoromethylphenyl)piperidin-4-ol

physical and chemical characteristics

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Compound of Interest

Compound Name: 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Cat. No.: B1321864

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An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and known synthetic aspects of **1-(4-Trifluoromethylphenyl)piperidin-4-ol** (CAS No: 681508-70-3). This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data on the compound's properties, a detailed experimental protocol for its synthesis, and relevant safety information. All quantitative data has been summarized in structured tables for ease of reference. While extensive data on the physicochemical characteristics and synthesis of this specific molecule are available, information regarding its biological activity and specific signaling pathways remains limited in publicly accessible literature.

Chemical and Physical Characteristics

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a piperidine derivative characterized by the presence of a trifluoromethylphenyl group attached to the piperidine nitrogen. This substitution

significantly influences the compound's electronic and lipophilic properties, making it a molecule of interest in medicinal chemistry.

Physical Properties

The known physical properties of **1-(4-Trifluoromethylphenyl)piperidin-4-ol** are summarized in the table below. The compound is a white to off-white solid at room temperature.

| Property | Value | Reference |
|---------------------|--------------------------|---------------------|
| Appearance | White to off-white solid | [1] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 334.3 °C at 760 mmHg | |
| Density | 1.275 g/cm ³ | |
| pKa | 14.72 ± 0.20 (Predicted) | [2] |
| Storage Temperature | 2-8 °C | [2] |

Chemical Properties

The chemical properties, including identifiers and molecular attributes, are detailed in the following table.

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 681508-70-3 | [1] [3] [4] [5] |
| Molecular Formula | C ₁₂ H ₁₄ F ₃ NO | [1] [3] [6] |
| Molecular Weight | 245.24 g/mol | [1] [3] [6] |
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | [4] |
| Synonyms | 1-(4-TRIFLUOROMETHYL-PHENYL)-PIPERIDIN-4-OL | [4] |
| InChI Key | KKEZLXOOIIFZGD-UHFFFAOYSA-N | [3] |
| SMILES | FC(F) (F)c1ccc(cc1)N1CCC(O)CC1 | N/A |

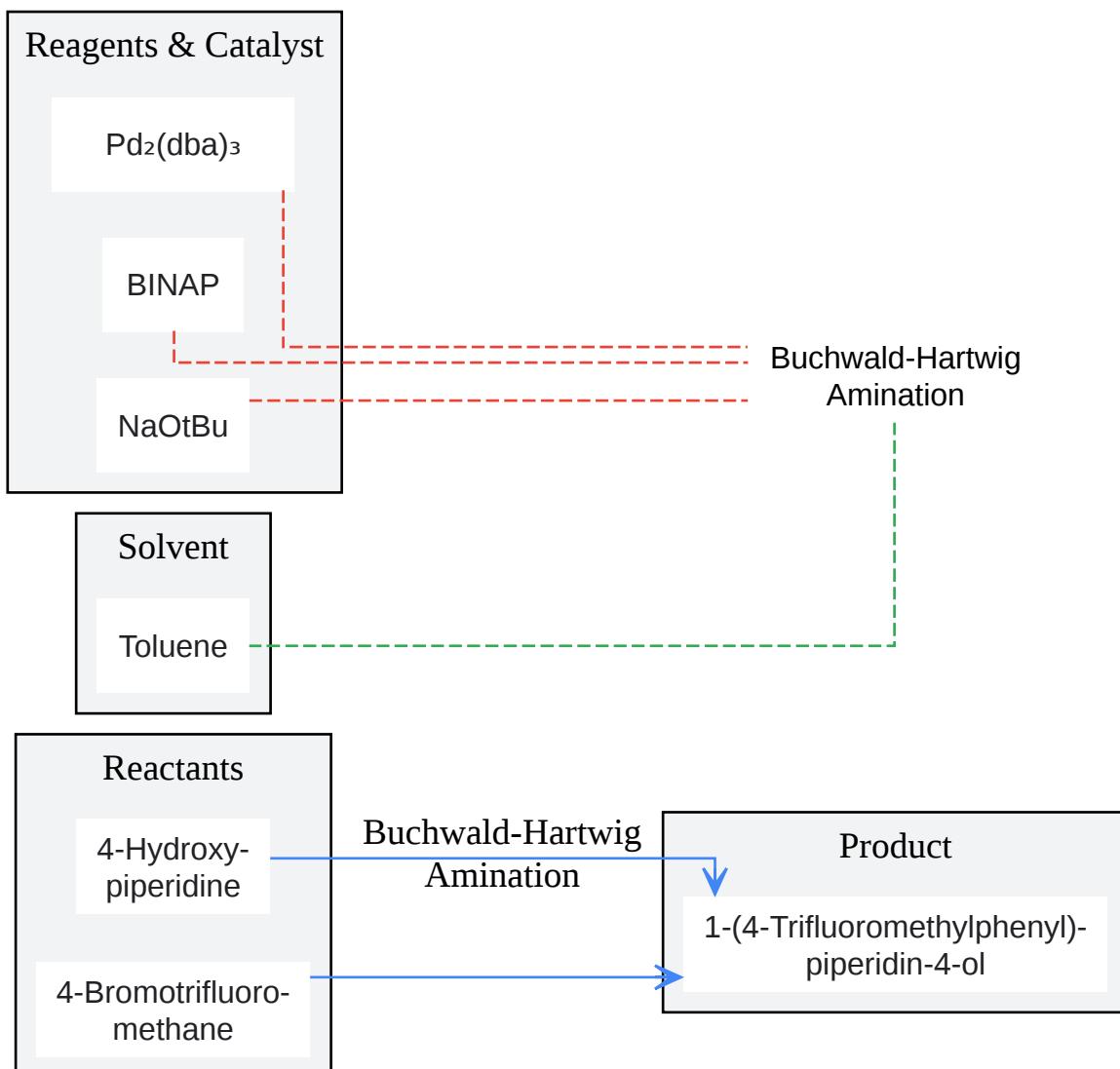
Synthesis and Purification

The synthesis of **1-(4-Trifluoromethylphenyl)piperidin-4-ol** can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method provides a reliable route to the target compound with a good yield.

Experimental Protocol: Synthesis

The following protocol is based on a documented synthetic procedure[\[2\]](#).

Reaction Scheme:



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Caption: Synthetic pathway for **1-(4-Trifluoromethylphenyl)piperidin-4-ol**.

Materials:

- 4-Hydroxypiperidine (1.14 g, 11.2 mmol)
- 4-Bromotrifluoromethane (1.36 mL, 10.0 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol)
- (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (187 mg, 0.3 mmol)

- Sodium tert-butoxide (1.19 g, 12.0 mmol)
- Toluene

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 4-hydroxypiperidine, 4-bromotrifluoromethane, $\text{Pd}_2(\text{dba})_3$, BINAP, and sodium tert-butoxide in toluene.
- Subject the reaction mixture to microwave irradiation at 120 °C for 1 hour.
- After the reaction is complete, filter the solution through Celite and wash the solid residue with ethyl acetate.
- Combine the filtrate and the washings and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product obtained from the synthesis is purified using silica gel column chromatography.

Procedure:

- Prepare a silica gel column using a suitable solvent system.
- Dissolve the crude residue in a minimal amount of the eluent.
- Load the solution onto the column.
- Elute the column with a hexane-ethyl acetate gradient.
- Collect the fractions containing the desired product and combine them.
- Evaporate the solvent under reduced pressure to obtain the purified **1-(4-Trifluoromethylphenyl)piperidin-4-ol**.

Yield: 1.45 g (59%)[2].

Spectral Data

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides characteristic signals for the protons in the molecule.

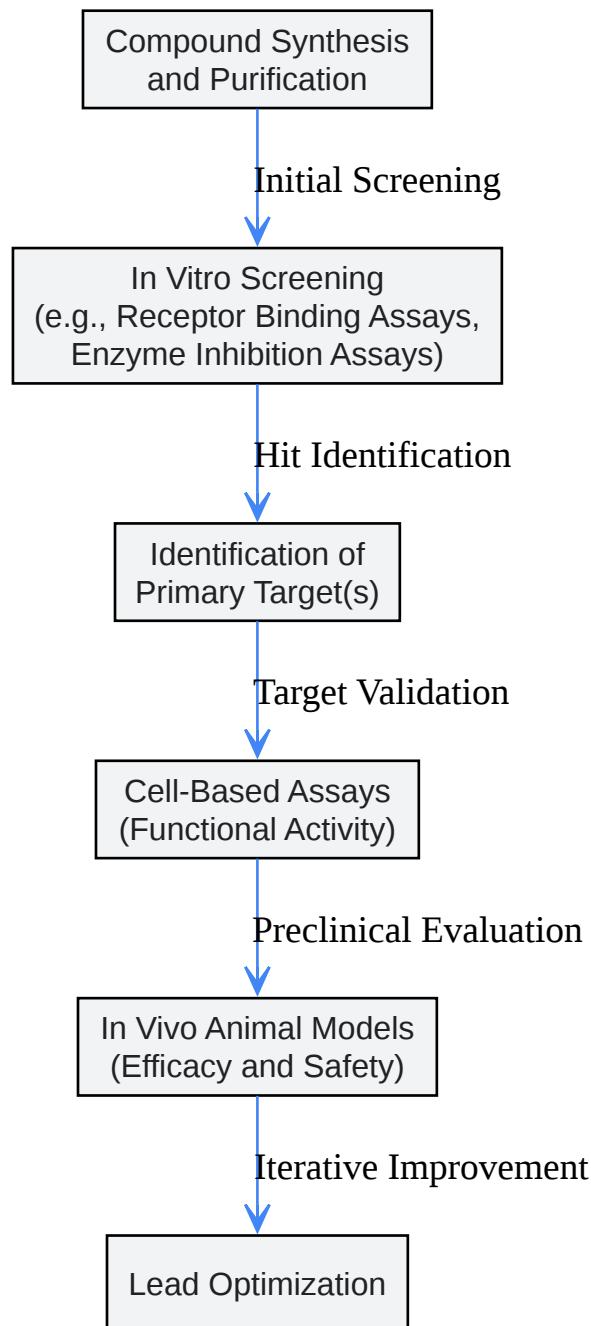
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
|-----------------------------------|-----------------|-------------|--------------|---------------------|
| 7.48 | d, $J = 8.7$ Hz | 2H | Ar-H | [2] |
| 6.97 | br | 2H | Ar-H | [2] |
| 3.93 | brs | 1H | OH | [2] |
| 3.63-3.71 | m | 2H | Piperidine-H | [2] |
| 3.03-3.10 | m | 2H | Piperidine-H | [2] |
| 2.03 | brs | 2H | Piperidine-H | [2] |
| 1.62-1.74 | m | 2H | Piperidine-H | [2] |
| 1.49-1.56 | m | 2H | Piperidine-H | [2] |

Biological Activity and Mechanism of Action

As of the date of this document, there is a notable lack of specific published data on the biological activity, mechanism of action, and associated signaling pathways for **1-(4-Trifluoromethylphenyl)piperidin-4-ol**.

While research exists on structurally related compounds, such as piperazine derivatives and other substituted piperidines, direct extrapolation of their biological effects to this specific molecule is not scientifically rigorous. For instance, some piperazine analogs are known to interact with serotonergic or dopaminergic systems in the central nervous system. However, the distinct structural features of **1-(4-Trifluoromethylphenyl)piperidin-4-ol** necessitate dedicated biological evaluation to determine its pharmacological profile.

The workflow for investigating the potential biological activity of a novel compound like this would typically involve a series of in vitro and in vivo studies.



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Caption: A generalized workflow for the biological evaluation of a new chemical entity.

Further research is required to elucidate any potential therapeutic applications of **1-(4-Trifluoromethylphenyl)piperidin-4-ol**.

Safety and Handling

Based on available safety data sheets, **1-(4-Trifluoromethylphenyl)piperidin-4-ol** is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has consolidated the available physical, chemical, and synthetic data for **1-(4-Trifluoromethylphenyl)piperidin-4-ol**. The provided information on its properties and the detailed synthesis protocol offer a valuable starting point for researchers. However, the absence of published biological data highlights a significant knowledge gap. Future investigations into the pharmacological profile of this compound are warranted to explore its potential as a lead structure in drug discovery programs. The detailed experimental workflow presented can serve as a roadmap for such future studies.

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